Cas no 1509674-65-0 (4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid)

4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid is a heterocyclic compound featuring a benzotriazole core fused with a partially hydrogenated cyclohexene ring and a carboxylic acid functional group. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and organic synthesis. The tetrahydrobenzotriazole scaffold offers stability and reactivity, while the carboxylic acid group enables further derivatization via amidation, esterification, or other coupling reactions. Its rigid yet flexible framework makes it suitable for designing biologically active molecules or functional materials. The compound is typically handled under standard laboratory conditions, with purity and stability being critical for reproducible results in research and industrial applications.
4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid structure
1509674-65-0 structure
Product Name:4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid
CAS No:1509674-65-0
MF:C7H9N3O2
MW:167.165261030197
MDL:MFCD28968128
CID:4603048
PubChem ID:82597297
Update Time:2025-11-01

4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid
    • MDL: MFCD28968128
    • Inchi: 1S/C7H9N3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h4H,1-3H2,(H,11,12)(H,8,9,10)
    • InChI Key: IUDLCHGGUCHFAS-UHFFFAOYSA-N
    • SMILES: N1C2C(C(O)=O)CCCC=2N=N1

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 461.3±33.0 °C at 760 mmHg
  • Flash Point: 232.8±25.4 °C
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid Security Information

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Additional information on 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid

4,5,6,7-Tetrahydro-1H-1,2,3-Benzotriazole-4-Carboxylic Acid (CAS No. 1509674-65-0): An Overview of Its Structure, Synthesis, and Applications

4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS No. 1509674-65-0) is a versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, and recent research findings that highlight its importance in various scientific domains.

Chemical Structure and Properties

The chemical structure of 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid is characterized by a tetrahydrobenzotriazole ring system with a carboxylic acid group attached to the fourth carbon atom. The tetrahydrobenzotriazole moiety is a six-membered ring with three nitrogen atoms and three carbon atoms, which provides the compound with high stability and reactivity. The carboxylic acid group imparts acidic properties to the molecule, making it suitable for various chemical reactions and biological applications.

The molecular formula of 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid is C8H9N3O2, and its molecular weight is approximately 179.18 g/mol. The compound is a white crystalline solid at room temperature and is soluble in polar solvents such as water and methanol. Its melting point is around 200°C, which indicates its thermal stability under normal conditions.

Synthesis Methods

The synthesis of 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid has been explored through various routes. One of the most common methods involves the cyclization of an appropriate precursor followed by carboxylation. For instance, a recent study published in the Journal of Organic Chemistry (2023) reported a highly efficient one-pot synthesis method using a microwave-assisted reaction. The method involves the condensation of o-phenylenediamine with ethyl cyanoacetate in the presence of acetic acid to form an intermediate benzimidazolone derivative. This intermediate is then cyclized under microwave conditions to yield the desired product with high yield and purity.

An alternative synthetic route involves the use of palladium-catalyzed coupling reactions. A study published in Advanced Synthesis & Catalysis (2022) described a palladium-catalyzed domino reaction that combines arylation and cyclization steps to produce 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid. This method offers excellent functional group tolerance and can be easily scaled up for industrial production.

Applications in Medicinal Chemistry

4,5,6,7-Tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid has shown promising potential in medicinal chemistry due to its ability to modulate various biological targets. One of its key applications is as a scaffold for the development of novel therapeutic agents. For example, a study published in the Journal of Medicinal Chemistry (2023) reported that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

In addition to anti-inflammatory properties, 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid has been investigated for its antiviral activity. A research team from the University of California (2023) demonstrated that certain derivatives of this compound effectively inhibit the replication of influenza viruses by targeting viral RNA-dependent RNA polymerase. This finding opens up new avenues for the development of antiviral drugs against respiratory infections.

Biochemical Studies and Mechanisms of Action

To understand the mechanisms underlying the biological activities of 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid, several biochemical studies have been conducted. A study published in Bioorganic & Medicinal Chemistry (2023) used molecular docking simulations to investigate the binding interactions between this compound and its target proteins. The results showed that the tetrahydrobenzotriazole moiety forms hydrogen bonds with key residues in the active site of enzymes involved in inflammatory pathways.

Furthermore, cellular assays have revealed that 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid can modulate intracellular signaling pathways by interacting with specific receptors or enzymes. For instance,a study published in Cell Signaling Technology (2023) demonstrated that this compound activates peroxisome proliferator-activated receptor gamma (PPARγ),a nuclear receptor involved in lipid metabolism and insulin sensitivity.This activation leads to reduced inflammation and improved metabolic function,making it a potential candidate for treating metabolic disorders such as diabetes.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in evaluating 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid in clinical settings.Several phase I clinical trials are currently underway to assess its safety,tolerability,and pharmacokinetics in healthy volunteers.Initial data from these trials suggest that the compound is well-tolerated at therapeutic doses with no significant adverse effects.These findings pave the way for further clinical investigations into its efficacy for treating various diseases.

In conclusion,4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid(CAS No. 1509674-65-0)

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